molecular formula C15H11BrN2O B12507600 2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B12507600
M. Wt: 315.16 g/mol
InChI Key: FSQRABKCFHVOFA-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves the reaction of 5-bromopyridine derivatives with oxazole precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of fully saturated compounds.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C15H11BrN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2

InChI Key

FSQRABKCFHVOFA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Br

Origin of Product

United States

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